Cas no 2248175-81-5 ((2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine)

(2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine is a chiral amine derivative featuring a quinoline scaffold, which imparts unique electronic and steric properties. The (S)-configuration at the 2-methyl position enhances stereoselectivity, making it valuable in asymmetric synthesis and pharmaceutical applications. The quinolin-7-yl moiety contributes to its potential as a ligand or intermediate in medicinal chemistry, particularly for targeting CNS-related pathways. Its structural rigidity and functional group compatibility allow for further derivatization, enabling tailored modifications for specific research or industrial needs. High purity and well-defined stereochemistry ensure reproducibility in synthetic and biological studies. This compound is particularly suited for investigations in drug discovery and organocatalysis.
(2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine structure
2248175-81-5 structure
Product Name:(2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine
CAS No:2248175-81-5
MF:C13H16N2
MW:200.279542922974
CID:6259607
PubChem ID:96719982
Update Time:2025-05-20

(2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine
    • EN300-6507318
    • (2S)-2-methyl-3-(quinolin-7-yl)propan-1-amine
    • 2248175-81-5
    • Inchi: 1S/C13H16N2/c1-10(9-14)7-11-4-5-12-3-2-6-15-13(12)8-11/h2-6,8,10H,7,9,14H2,1H3/t10-/m0/s1
    • InChI Key: GHKLKMQYFVQRJF-JTQLQIEISA-N
    • SMILES: NC[C@@H](C)CC1C=CC2=CC=CN=C2C=1

Computed Properties

  • Exact Mass: 200.131348519g/mol
  • Monoisotopic Mass: 200.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 38.9Ų

(2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine Pricemore >>

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Additional information on (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine

(2S)-2-Methyl-3-Quinolin-7-Ylpropan-1-Amine: A Comprehensive Overview

The compound with CAS number 2248175-81-5, commonly referred to as (2S)-2-Methyl-3-quuinolin-7-y propan-1-amine, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of tertiary amines and features a quinoline ring system, which is known for its diverse biological activities. The molecule's chiral center at the second carbon atom introduces stereochemical complexity, making it a subject of interest for enantioselective synthesis and applications in asymmetric catalysis.

Recent studies have highlighted the potential of (2S)-2-Methyl-3-quuinolin-y propan-amine as a precursor for the development of novel bioactive compounds. Researchers have explored its role in medicinal chemistry, particularly in the design of molecules targeting specific enzymes and receptors. The quinoline moiety is well-documented for its ability to interact with various biological targets, including kinases and G-protein coupled receptors (GPCRs), making this compound a valuable building block in drug discovery.

One of the most notable advancements involving this compound is its application in the synthesis of quinazoline derivatives, which have shown promise as anticancer agents. By leveraging the chiral center in (2S)-configuration, chemists can achieve high enantioselectivity in reactions, leading to the formation of enantiomerically pure products. This has significant implications for drug development, where stereochemistry plays a critical role in determining efficacy and safety profiles.

Moreover, the synthesis of (2S)-Methyl-propan-amine derivatives has been optimized through various methodologies, including organocatalytic approaches and transition metal-catalyzed reactions. These methods not only enhance the efficiency of production but also pave the way for large-scale manufacturing, which is essential for meeting the demands of pharmaceutical industries.

In terms of physical properties, (2S)-Methyl-propan-amine exhibits unique solubility characteristics that make it suitable for various chemical transformations. Its ability to dissolve in both polar and non-polar solvents facilitates its use in a wide range of reaction conditions. Additionally, spectroscopic studies have provided insights into its electronic structure, which is crucial for understanding its reactivity and stability under different environmental conditions.

The biological evaluation of this compound has revealed intriguing results. Preclinical studies indicate that it possesses moderate inhibitory activity against certain proteases, suggesting its potential as a lead compound for developing therapeutic agents against viral infections. Furthermore, its ability to modulate cellular signaling pathways makes it a candidate for investigating treatments related to neurodegenerative diseases.

From an environmental perspective, researchers have also assessed the biodegradability and ecotoxicity of (2S)-Methyl-propan-amine. These studies are vital for ensuring that any industrial applications or large-scale productions do not pose risks to ecosystems or human health. The findings suggest that under controlled conditions, this compound undergoes efficient biodegradation, aligning with sustainable chemical practices.

In conclusion, (2S)-Methyl-propan-amine stands out as a versatile molecule with multifaceted applications across chemistry and biology. Its unique structure, coupled with advancements in synthetic methodologies and biological evaluations, positions it as a key player in future research endeavors. As ongoing investigations continue to uncover new dimensions of its potential, this compound is poised to make significant contributions to both academic and industrial sectors.

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